molecular formula C17H20N4O4 B15301938 2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)propylamino]isoindoline-1,3-dione

2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)propylamino]isoindoline-1,3-dione

Cat. No.: B15301938
M. Wt: 344.4 g/mol
InChI Key: CJUSSQGCOSSYMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of dicarboximides This compound is characterized by the presence of an isoindole-1,3-dione core structure substituted with a 2,6-dioxopiperidin-3-yl group and a 2-(methylamino)propyl group

Preparation Methods

The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves several steps. One common method involves the reaction of isoindole-1,3-dione with 2,6-dioxopiperidine in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and controlled pH levels to ensure the desired product is obtained. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Scientific Research Applications

2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of TNF-α, a cytokine involved in inflammatory processes. By binding to TNF-α, the compound prevents its interaction with its receptors, thereby reducing inflammation and related symptoms .

Comparison with Similar Compounds

2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione can be compared with other similar compounds, such as:

The uniqueness of 2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C17H20N4O4

Molecular Weight

344.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[2-(methylamino)propylamino]isoindole-1,3-dione

InChI

InChI=1S/C17H20N4O4/c1-9(18-2)8-19-10-3-4-11-12(7-10)17(25)21(16(11)24)13-5-6-14(22)20-15(13)23/h3-4,7,9,13,18-19H,5-6,8H2,1-2H3,(H,20,22,23)

InChI Key

CJUSSQGCOSSYMT-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.